molecular formula C14H15N3O3S3 B2655540 N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2,1,3-benzothiadiazole-4-sulfonamide CAS No. 2097933-34-9

N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2,1,3-benzothiadiazole-4-sulfonamide

Cat. No.: B2655540
CAS No.: 2097933-34-9
M. Wt: 369.47
InChI Key: SXJJBTUXBQCLNH-UHFFFAOYSA-N
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Description

N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2,1,3-benzothiadiazole-4-sulfonamide is a complex organic compound that features a benzothiadiazole core with a sulfonamide group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2,1,3-benzothiadiazole-4-sulfonamide typically involves multi-step organic reactions. One common method includes the condensation of a thiophene derivative with a benzothiadiazole precursor under controlled conditions. The reaction may involve the use of catalysts such as palladium or copper to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2,1,3-benzothiadiazole-4-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the sulfonamide group may produce primary or secondary amines .

Scientific Research Applications

N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2,1,3-benzothiadiazole-4-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2,1,3-benzothiadiazole-4-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or interfere with cellular pathways by modulating receptor activity. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2,1,3-benzothiadiazole-4-sulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S3/c1-14(18,7-10-5-6-21-8-10)9-15-23(19,20)12-4-2-3-11-13(12)17-22-16-11/h2-6,8,15,18H,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXJJBTUXBQCLNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC=C1)(CNS(=O)(=O)C2=CC=CC3=NSN=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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